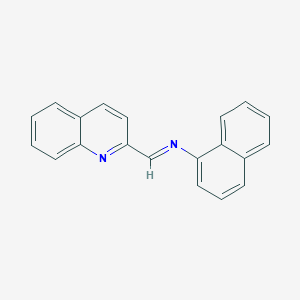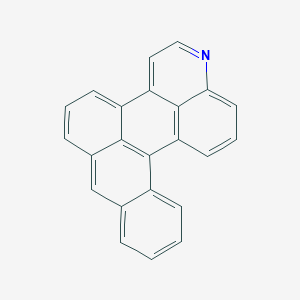![molecular formula C17H20ClNO2Si B14370332 Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate CAS No. 90100-94-0](/img/structure/B14370332.png)
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is an organic compound that features a unique combination of functional groups, including a carbamate, a chlorophenyl group, and a dimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate typically involves the reaction of ethyl phenylcarbamate with a chlorophenyl dimethylsilyl reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. Purification of the product may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylcarbamates.
Aplicaciones Científicas De Investigación
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silyl group can provide steric protection, while the carbamate moiety may interact with active sites in proteins. The chlorophenyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl phenylcarbamate: Lacks the silyl and chlorophenyl groups, resulting in different chemical properties and reactivity.
4-Chlorophenyl dimethylsilyl ether: Contains the silyl and chlorophenyl groups but lacks the carbamate moiety.
Dimethylsilyl phenylcarbamate: Similar structure but without the chlorophenyl group.
Uniqueness
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the silyl group provides steric protection and stability, while the chlorophenyl group offers additional reactivity and potential biological activity.
Propiedades
Número CAS |
90100-94-0 |
|---|---|
Fórmula molecular |
C17H20ClNO2Si |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
ethyl N-[(4-chlorophenyl)-dimethylsilyl]-N-phenylcarbamate |
InChI |
InChI=1S/C17H20ClNO2Si/c1-4-21-17(20)19(15-8-6-5-7-9-15)22(2,3)16-12-10-14(18)11-13-16/h5-13H,4H2,1-3H3 |
Clave InChI |
ZEYRRCFNMCQPOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1=CC=CC=C1)[Si](C)(C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)


![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
